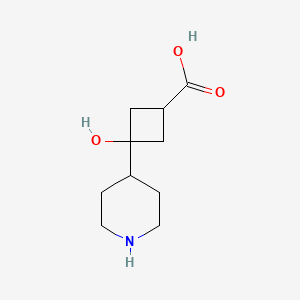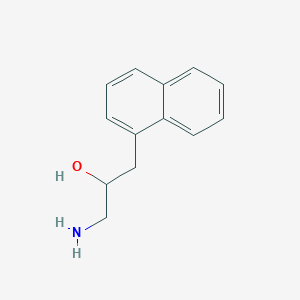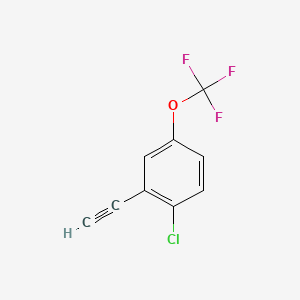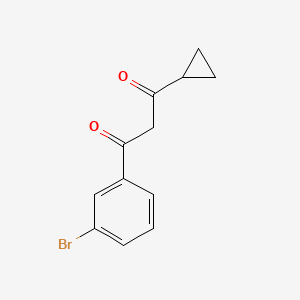
Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Butanoate Chain: The butanoate chain is introduced via an esterification reaction, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst.
Introduction of the Methylamino Group: The methylamino group is added through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group may participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
Methyl 2-(amino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure but lacks the methyl group on the amino moiety.
Ethyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(methylamino)-4-(1h-1,2,4-triazol-1-yl)butanoate is unique due to the specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the triazole ring, methylamino group, and ester functionality makes it a versatile compound in various chemical and biological contexts.
特性
分子式 |
C8H14N4O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
methyl 2-(methylamino)-4-(1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C8H14N4O2/c1-9-7(8(13)14-2)3-4-12-6-10-5-11-12/h5-7,9H,3-4H2,1-2H3 |
InChIキー |
IQVNVNJACUKWEM-UHFFFAOYSA-N |
正規SMILES |
CNC(CCN1C=NC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


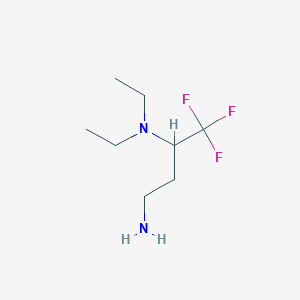
![rac-[(1R,2S,4S,6R)-6-aminobicyclo[2.2.1]heptan-2-yl]methanolhydrochloride](/img/structure/B13543638.png)
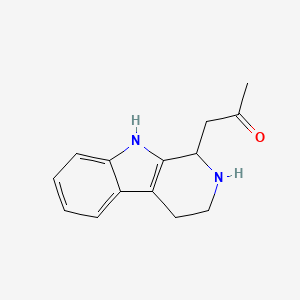

![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)

![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

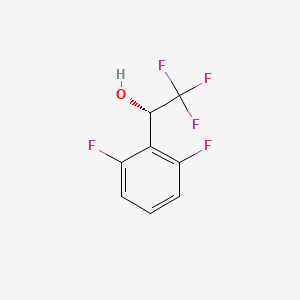
![methyl4-[imino(methyl)oxo-lambda6-sulfanyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B13543676.png)
